Benzofuran-2-carboxylic Acid: A Core Moiety in Medicinal Chemistry
Benzofuran-2-carboxylic Acid: A Core Moiety in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzofuran-2-carboxylic acid, a heterocyclic organic compound, stands as a pivotal scaffold in the landscape of modern drug discovery and development. Its unique structural and electronic properties confer a versatile reactivity, making it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the basic properties of benzofuran-2-carboxylic acid, detailed experimental protocols for its characterization and synthesis, and an exploration of its role in modulating key signaling pathways.
Core Physicochemical and Biological Properties
Benzofuran-2-carboxylic acid is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in chemical synthesis and biological assays.
Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2][3] |
| Melting Point | 193 - 197 °C | [1][2][4] |
| Boiling Point | 310 - 315 °C | [4] |
| pKa (Predicted) | 3.12 ± 0.30 | [4] |
| CAS Number | 496-41-3 | [1][2][3] |
| Synonyms | Coumarilic acid, Coumarone-2-carboxylic acid | [1][2] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Methanol | Soluble | [4][5] |
| Ethanol (B145695) | Soluble | [4] |
| Acetone | Soluble | [4][5][6] |
| Chloroform | Slightly soluble | [5][6] |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
| DMSO | Soluble | [6] |
| Water | Partially soluble | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in scientific research. This section provides protocols for the determination of key physicochemical properties and for the synthesis of benzofuran-2-carboxylic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity.
Materials:
-
Benzofuran-2-carboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a 1 mM solution of benzofuran-2-carboxylic acid in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place 20 mL of the benzofuran-2-carboxylic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution and begin stirring.
-
If necessary, adjust the initial pH of the solution to approximately 2 by adding 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
Benzofuran-2-carboxylic acid
-
Phosphate buffer solutions (pH range relevant to physiological conditions, e.g., pH 5.0, 6.8, 7.4)
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of benzofuran-2-carboxylic acid to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaking incubator for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Allow the samples to stand to let the solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of benzofuran-2-carboxylic acid in the filtered supernatant using a validated analytical method such as UV-Vis spectroscopy (at its λmax) or HPLC.
-
The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Synthesis of Benzofuran-2-carboxylic Acid via Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement of 3-halocoumarins provides an efficient route to benzofuran-2-carboxylic acids. Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
3-Bromocoumarin
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Microwave reactor
-
Rotary evaporator
-
Hydrochloric acid (HCl)
-
Water
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Appropriate solvent system for TLC (e.g., CH₂Cl₂:EtOAc, 3:1)
Procedure:
-
Place 3-bromocoumarin (1 equivalent) in a microwave reaction vessel.
-
Add ethanol and sodium hydroxide (3 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution with HCl to precipitate the benzofuran-2-carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Signaling Pathways and Experimental Workflows
The biological activity of benzofuran-2-carboxylic acid derivatives is often attributed to their interaction with specific cellular signaling pathways. This section provides a visualization of the NF-κB signaling pathway, which is a known target for some of these derivatives, and a workflow for their synthesis.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran-2-carboxylic acid derivatives.
Derivatives of benzofuran-2-carboxylic acid have been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][8] The diagram above illustrates the canonical NF-κB pathway, where stimuli like lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex. This results in the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzofuran-2-carboxylic acid derivatives can interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing the downstream inflammatory response.
Caption: Workflow for microwave-assisted synthesis of benzofuran-2-carboxylic acid.
The above diagram outlines the key steps in the efficient synthesis of benzofuran-2-carboxylic acid using microwave-assisted Perkin rearrangement. This method offers significant advantages over traditional heating, including drastically reduced reaction times and often improved yields. The workflow highlights the process from combining the reactants to the final purification of the desired product.
Conclusion
Benzofuran-2-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting point for the synthesis of novel compounds with a wide range of biological activities. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers, facilitating the reproducible synthesis and characterization of this important chemical entity and its derivatives. The exploration of its interaction with key signaling pathways, such as NF-κB, continues to open new avenues for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]


